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Compound of Interest

Compound Name: 4-Chlorocinnamonitrile

CAS No.: 28446-72-2

Cat. No.: B1353260

Get Quote

An In-depth Technical Guide to 4-Chlorocinnamonitrile: Chemical Properties, Structure, and

Applications

Introduction
4-Chlorocinnamonitrile, a halogenated aromatic nitrile, serves as a pivotal intermediate in the

synthesis of a variety of organic compounds. Its unique molecular architecture, featuring a

reactive nitrile group, an alkene bridge, and a chloro-substituted phenyl ring, makes it a

versatile building block for researchers in medicinal chemistry and materials science. This

guide provides a comprehensive overview of its chemical and physical properties, detailed

structural analysis through modern spectroscopic techniques, established synthetic protocols,

and its applications, particularly in the context of drug development.

PART 1: Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. These data

points are critical for designing experiments, predicting reactivity, and ensuring safe handling.
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Nomenclature and Chemical Identifiers
Systematic IUPAC Name: (E)-3-(4-chlorophenyl)prop-2-enenitrile

Common Name: 4-Chlorocinnamonitrile

CAS Number: 28189-73-3

Molecular Formula: C₉H₆ClN

Molecular Weight: 163.61 g/mol

Physicochemical Data
The physical properties of 4-Chlorocinnamonitrile dictate its behavior in various solvents and

conditions, which is crucial for reaction setup and purification.

Property Value Source

Physical State
White to light yellow crystalline

powder
[1]

Melting Point 93-95 °C N/A

Boiling Point ~313 °C (Predicted) N/A

Solubility
Soluble in DMSO, Ethyl

Acetate, Methanol (Slightly)
[1]

pKa ~19.5 (Predicted) N/A

PART 2: Structural Elucidation and Spectroscopic
Profile
The precise arrangement of atoms and bonds in 4-Chlorocinnamonitrile is confirmed through

a combination of spectroscopic methods. Each technique provides a unique piece of the

structural puzzle.

Molecular Structure
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The molecule consists of a 4-chlorophenyl group attached to an acrylonitrile moiety, typically in

the more stable E (trans) configuration due to steric considerations.

Caption: Molecular Structure of 4-Chlorocinnamonitrile.

Spectroscopic Data Interpretation
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-
Chlorocinnamonitrile.[2]

2.2.1. ¹H NMR Spectroscopy The proton NMR spectrum provides information about the

electronic environment of hydrogen atoms. For 4-Chlorocinnamonitrile, the key signals are:

Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.8 ppm). The

protons ortho to the chlorine will be distinct from those meta to it, creating a characteristic

AA'BB' splitting pattern.

Vinylic Protons: Two doublets corresponding to the protons on the carbon-carbon double

bond will appear (~5.9-7.4 ppm). The large coupling constant (J > 15 Hz) between them

confirms the trans stereochemistry.

2.2.2. ¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number of unique

carbon environments.[3]

Nitrile Carbon (C≡N): A signal in the range of 115-120 ppm.

Alkene Carbons (C=C): Two signals in the range of 100-150 ppm.

Aromatic Carbons: Four signals are expected for the phenyl ring due to symmetry: the

carbon bearing the chlorine (C-Cl), the carbon attached to the alkene (C-ipso), and the two

pairs of equivalent CH carbons. These typically appear between 125-140 ppm.

2.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific

functional groups based on their vibrational frequencies.[4][5]

C≡N Stretch: A sharp, intense absorption band around 2220-2230 cm⁻¹.

C=C Stretch (Alkene): An absorption in the region of 1620-1640 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1490 and 1600 cm⁻¹.

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

=C-H Bending: A strong absorption around 970 cm⁻¹ is characteristic of a trans-

disubstituted alkene.

2.2.4. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and

information about isotopic composition.[6][7]

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to

the mass of the molecule (m/z = 163).

Isotopic Pattern (M+2): Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in

an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z = 165 with an

intensity of about one-third that of the M⁺ peak. This pattern is a definitive indicator of the

presence of a single chlorine atom.[7][8]

Crystallography
While specific crystal structure data for 4-Chlorocinnamonitrile is not readily available in the

searched literature, related structures like 2-amino-4-chlorobenzonitrile have been

characterized by single-crystal X-ray crystallography.[9] Such studies on analogous compounds

confirm planar aromatic ring structures and provide precise bond lengths and angles, which are

expected to be similar in 4-Chlorocinnamonitrile. For instance, studies on other pyrazole

derivatives show how chloro-substituents influence crystal packing through intermolecular

interactions.[10]

PART 3: Synthesis and Reactivity
The synthesis of 4-Chlorocinnamonitrile is typically achieved through well-established

olefination reactions, and its reactivity is governed by the interplay of its three primary

functional groups.

Synthetic Protocol: Horner-Wadsworth-Emmons
Reaction
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A common and efficient method for synthesizing α,β-unsaturated nitriles like 4-
Chlorocinnamonitrile is the Horner-Wadsworth-Emmons (HWE) reaction. This approach

offers excellent control over the stereochemistry, predominantly yielding the E-isomer.

Workflow:

Reagent Preparation: The reaction utilizes 4-chlorobenzaldehyde and diethyl

cyanomethylphosphonate.

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the

phosphonate reagent, forming a stabilized carbanion (phosphonate ylide).

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 4-

chlorobenzaldehyde.

Elimination: The resulting intermediate undergoes elimination to form the alkene and a

water-soluble phosphate byproduct, driving the reaction to completion.

Start Materials:
- 4-Chlorobenzaldehyde

- Diethyl cyanomethylphosphonate
- Sodium Hydride (Base)

- THF (Solvent)

Step 1: Deprotonation
NaH removes a proton from the
phosphonate to form the ylide.

 Add phosphonate
 to NaH/THF suspension 

Step 2: Nucleophilic Attack
The ylide attacks the aldehyde's

carbonyl carbon.

 Add aldehyde
 dropwise at 0°C 

Step 3: Elimination
The intermediate collapses, forming

the C=C double bond.

 Warm to RT 
Step 4: Aqueous Workup

Quench reaction and remove
water-soluble phosphate byproduct.

 Reaction complete 
Step 5: Purification

Recrystallization or chromatography
to yield pure product.

 Extract with
 organic solvent Final Product:

(E)-4-Chlorocinnamonitrile

Click to download full resolution via product page

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Methodology:

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet is charged with sodium hydride (1.1 eq) as a 60%

dispersion in mineral oil. Anhydrous tetrahydrofuran (THF) is added.

Ylide Formation: Diethyl cyanomethylphosphonate (1.0 eq) dissolved in THF is added

dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes at this

temperature.
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Reaction: 4-Chlorobenzaldehyde (1.0 eq) dissolved in THF is added dropwise to the reaction

mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6

hours until TLC analysis indicates the consumption of the aldehyde.

Workup: The reaction is carefully quenched by the slow addition of water. The organic layer

is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure.

Purification: The crude product is purified by recrystallization from ethanol or column

chromatography on silica gel to afford pure 4-Chlorocinnamonitrile.

Chemical Reactivity
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid (4-chlorocinnamic

acid) under acidic or basic conditions, or it can be reduced to a primary amine using

reducing agents like lithium aluminum hydride (LiAlH₄).

Alkene Double Bond: The double bond is susceptible to addition reactions, such as

hydrogenation to form 3-(4-chlorophenyl)propanenitrile, or halogenation.

Aromatic Ring: The chloro-substituted phenyl ring is generally deactivated towards

electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution

under harsh conditions or if activated by additional electron-withdrawing groups.

PART 4: Applications in Research and Drug
Development
The structural motifs within 4-Chlorocinnamonitrile are of significant interest to the

pharmaceutical industry.[11][12]

Intermediate in Organic Synthesis
4-Chlorocinnamonitrile is primarily used as a scaffold to build more complex molecules. The

nitrile and alkene functionalities provide convenient handles for further chemical

transformations, allowing for the introduction of diverse functional groups. For example, it can

be a precursor in the synthesis of pharmaceuticals where a chloro-phenyl group is a key
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pharmacophore. A related compound, β-amino-4-chlorocinnamonitrile, is synthesized from p-

chlorobenzonitrile and acetonitrile.[13]

Relevance in Medicinal Chemistry
Chlorine in Pharmaceuticals: Chlorine is a common halogen found in many approved drugs.

[11] Its inclusion can modulate a molecule's lipophilicity, metabolic stability, and binding

affinity to biological targets. The chloro-substituent on the phenyl ring can enhance

membrane permeability and prevent metabolic oxidation at that position.

Scaffold for Bioactive Molecules: The cinnamonitrile framework is present in various

compounds with biological activity. The 4-aryl-4H-chromene scaffold, which can be

synthesized from related precursors, has shown potential in treating neurodegenerative

diseases.[14]

Co-crystal Formation: The development of pharmaceutical co-crystals is a strategy to

improve the physicochemical properties of an active pharmaceutical ingredient (API), such

as solubility and stability, without altering the molecule itself.[15][16] Molecules like 4-
Chlorocinnamonitrile can be used in the synthesis of APIs that are later formulated as co-

crystals.

PART 5: Safety, Handling, and Toxicology
Proper handling of 4-Chlorocinnamonitrile is essential due to its potential toxicity.

Hazard Identification
The compound is classified as hazardous. While specific data for 4-Chlorocinnamonitrile is

limited, data for the closely related 4-chlorobenzonitrile and chloroacetonitrile provide a strong

basis for its safety profile.[17][18][19]

GHS Hazard Statements:

H302: Harmful if swallowed.[20]

H312: Harmful in contact with skin.[20]

H332: Harmful if inhaled.[20]
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H315: Causes skin irritation.[20]

H319: Causes serious eye irritation.[20]

H335: May cause respiratory irritation.[20]

Recommended Handling and Storage
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21]

Avoid breathing dust and contact with skin and eyes.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Keep

away from strong oxidizing agents.

Toxicity Profile
The toxicity of nitriles is often associated with their potential to release cyanide in vivo.[22]

Acute Toxicity: Classified as acutely toxic via oral, dermal, and inhalation routes.[18][20]

LD50/LC50: Specific data for 4-Chlorocinnamonitrile is not available in the provided search

results. For the related compound chloroacetonitrile, the oral LD50 in rats is 220 mg/kg.[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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